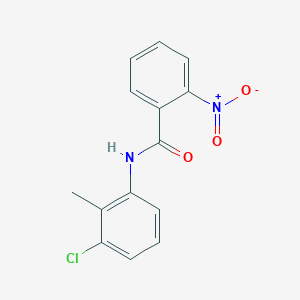

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-11(15)6-4-7-12(9)16-14(18)10-5-2-3-8-13(10)17(19)20/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRJVWQKTWXMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034675 | |

| Record name | N-(3-Chloro-2-methylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73544-85-1 | |

| Record name | N-(3-Chloro-2-methylphenyl)-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-2-methylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for N 3 Chloro 2 Methylphenyl 2 Nitrobenzamide

Established Synthetic Routes and Mechanistic Insights

The principal strategy for synthesizing N-(3-chloro-2-methylphenyl)-2-nitrobenzamide revolves around the creation of an amide linkage. This is typically achieved by activating the carboxylic acid group of 2-nitrobenzoic acid to facilitate a nucleophilic attack by the amino group of 3-chloro-2-methylaniline (B42847).

Amide Bond Formation Reactions (e.g., Condensation, Coupling)

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. To overcome this, various strategies involving stoichiometric activating agents or catalytic systems have been developed to enable the reaction under milder conditions.

A common and highly effective method for synthesizing N-(3-chloro-2-methylphenyl)-2-nitrobenzamide involves the conversion of 2-nitrobenzoic acid into a more reactive acyl derivative, most notably an acyl chloride. This two-step, one-pot procedure is a cornerstone of amide synthesis.

First, 2-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate 2-nitrobenzoyl chloride. prepchem.com Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. The reaction is typically heated under reflux to ensure complete conversion. prepchem.com

Reaction Scheme: Formation of 2-Nitrobenzoyl Chloride

The resulting 2-nitrobenzoyl chloride is a potent electrophile. In the second step, it is reacted directly with 3-chloro-2-methylaniline. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton (neutralized by a base, such as triethylamine (B128534) or pyridine, which is often added to the reaction mixture) to yield the final amide product, N-(3-chloro-2-methylphenyl)-2-nitrobenzamide. prepchem.com

This acyl chloride-mediated approach is widely used due to its high yields and the relatively low cost of the reagents. nih.gov

Other stoichiometric coupling reagents commonly used in peptide synthesis, such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)), can also be employed. These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

While stoichiometric methods are reliable, they generate significant amounts of waste, which presents environmental and economic challenges. Consequently, catalytic methods for direct amide formation are a major focus of modern chemical research. These methods aim to facilitate the condensation of a carboxylic acid and an amine directly, with the elimination of only water.

For the synthesis of benzanilides, several catalytic systems have been investigated. Boric acid, for instance, has been shown to be a simple, readily available, and effective Lewis acid catalyst for the amidation of aromatic amines with benzoic acids under solvent-free conditions. researchgate.net The reaction proceeds by heating a mixture of the carboxylic acid, the amine, and a catalytic amount of boric acid. researchgate.net

Copper-catalyzed amination reactions, often referred to as Ullmann condensations, are another important route. These methods have been developed for the coupling of aryl halides with amines. nih.gov More relevant to this synthesis, copper catalysts (such as CuI or Cu₂O) have been used for the direct coupling of chlorobenzoic acids with anilines. nih.gov These reactions typically require a base and are performed in high-boiling point solvents. nih.gov

Although these catalytic methods are well-established for a range of substrates, specific examples detailing the direct catalytic coupling of 2-nitrobenzoic acid with 3-chloro-2-methylaniline are not prevalent in the literature. The steric hindrance presented by the ortho-nitro group on the benzoic acid and the ortho-methyl group on the aniline may pose a challenge for many catalytic systems, potentially requiring tailored catalysts or harsher reaction conditions for efficient conversion.

Functional Group Transformations and Precursor Synthesis

2-Nitrobenzoic acid is a commercially available compound but can also be readily synthesized in the laboratory. The most common industrial preparation involves the oxidation of 2-nitrotoluene. wikipedia.org Various oxidizing agents can be employed for this transformation, including nitric acid, chromic acid, or potassium permanganate. wikipedia.orgorgsyn.orgquora.com The oxidation with sodium dichromate in sulfuric acid is a classic and effective method. orgsyn.org

| Starting Material | Oxidizing Agent(s) | Key Conditions | Product | Reference(s) |

| 2-Nitrotoluene | Nitric Acid | Reflux | 2-Nitrobenzoic Acid | wikipedia.org |

| p-Nitrotoluene | Sodium Dichromate, H₂SO₄ | Heat | p-Nitrobenzoic Acid | orgsyn.org |

| 2-Nitrotoluene | Potassium Permanganate (KMnO₄) | Alkaline conditions, then acid hydrolysis | 2-Nitrobenzoic Acid | quora.com |

This table presents common oxidation methods for converting nitrotoluenes to nitrobenzoic acids. The conditions for p-nitrotoluene are shown as a representative example of dichromate oxidation.

The precursor 3-chloro-2-methylaniline is typically synthesized from o-nitrotoluene through a two-step process: chlorination followed by reduction.

Chlorination: o-Nitrotoluene is chlorinated using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction is controlled to favor the formation of 2-chloro-6-nitrotoluene (B1664060). chemicalbook.com

Reduction: The nitro group of 2-chloro-6-nitrotoluene is then reduced to an amine to yield 3-chloro-2-methylaniline. A variety of reduction methods can be used:

Metal-Acid Reduction: A classic and robust method involves using a metal, such as finely divided iron powder, in the presence of an acid like hydrochloric acid. The mixture is heated, and after the reaction, the product is isolated by basification and steam distillation or extraction. chemicalbook.comprepchem.com This method is known for its high yield, often around 94%. prepchem.com

Catalytic Hydrogenation: Hydrogenation using a metal catalyst (e.g., Raney nickel, platinum, palladium) is another common industrial method. However, catalyst poisoning can sometimes be an issue. patsnap.com

Sulfide Reduction: Reagents like sodium polysulfide can also be used for the reduction. This method is noted for its high yield and safety profile, making it suitable for large-scale production. patsnap.comgoogle.com A patent describes a process where 6-chloro-2-nitrotoluene is reacted with sodium polysulfide in the presence of an ammonium (B1175870) salt, achieving yields as high as 98.8%. google.com

| Starting Material | Reagent(s) | Key Conditions | Product | Yield | Reference(s) |

| 2-Chloro-6-nitrotoluene | Iron (Fe), Hydrochloric Acid (HCl) | Heat to 90°C, reflux | 3-Chloro-2-methylaniline | ~94% | chemicalbook.comprepchem.com |

| 2-Chloro-6-nitrotoluene | Sodium Polysulfide, Ammonium Salt | Heat (30-105°C) | 3-Chloro-2-methylaniline | Up to 98.8% | patsnap.comgoogle.com |

| 2-Chloro-6-nitrotoluene | Sulfur, Sodium Bicarbonate | N,N-dimethylformamide, 110-140°C | 3-Chloro-2-methylaniline | 80-85% | google.com |

This table provides a summary of common methods for the reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline.

Novel and Sustainable Synthetic Strategies

The quest for sustainability in chemical manufacturing has driven the development of innovative synthetic methods that minimize waste, reduce energy consumption, and utilize safer materials. wjpmr.comrsc.org These strategies are highly relevant for the synthesis of complex molecules like N-(3-chloro-2-methylphenyl)-2-nitrobenzamide.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comchemmethod.com For benzamide (B126) synthesis, this involves moving away from traditional methods that often use hazardous solvents and coupling reagents, which can generate significant waste. researchgate.net Key areas of improvement include the adoption of solvent-free reaction conditions and the use of environmentally friendly alternative solvents. eurjchem.combohrium.com

Solvent-free synthesis represents an ideal green chemistry approach, as organic solvents constitute a major portion of the waste in pharmaceutical production. eurjchem.commdpi.com Mechanochemistry, a technique that uses mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful solvent-free method for amide bond formation. nih.gov This approach is not only environmentally friendly but can also lead to faster reactions and different product selectivity compared to solution-based methods. nih.govresearchgate.net

Ball milling, a common mechanochemical technique, facilitates intimate mixing of reagents in a solid state, often achieving high yields in short timeframes without the need for external heating. nih.gov Studies on various amidation reactions have shown that high yields (up to 96%) can be achieved rapidly, with simple, water-based purification. bohrium.com This method avoids the large volumes of organic solvents typically used in synthesis and purification. researchgate.netbohrium.com

Table 1: Comparison of Mechanochemical vs. Solution-Based Amide Synthesis for Representative Amides

| Amide Product | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| N-Benzylacetamide | Mechanochemical | 30-60 min | 85-95 | |

| Moclobemide | Mechanochemical | Not Specified | >96 | bohrium.com |

| Rufinamide | Mechanochemical | 90 min | 91 | nih.gov |

This interactive table showcases research findings on the synthesis of various amide compounds, demonstrating the efficiency of mechanochemical methods.

When a solvent is necessary, green chemistry principles advocate for the use of safer alternatives to conventional volatile organic compounds. bohrium.com Water is an ideal green solvent, though its application in amide synthesis can be challenging due to the poor solubility of many organic reagents. bohrium.comrsc.org

Deep Eutectic Solvents (DESs) have gained attention as viable green alternatives. nih.gov DESs are mixtures of hydrogen bond donors (like urea) and hydrogen bond acceptors (like choline (B1196258) chloride) that form a liquid at a lower temperature than their individual components. nih.gov They are often biodegradable, non-toxic, and economical. nih.gov Research on the synthesis of related heterocyclic compounds, such as benzimidazoles, has demonstrated that using a DES as both the reaction medium and reagent can lead to high yields (95-97%) and simplified product work-up, often requiring only dilution with water and extraction. nih.gov Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) and γ-valerolactone are also being explored as sustainable media for amide bond formation. bohrium.com

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant advantages over conventional heating methods. mdpi.com These techniques can dramatically reduce reaction times, increase product yields, and enhance purity. rasayanjournal.co.inresearchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. rasayanjournal.co.in This allows for rapid and uniform heating of the reaction mixture, often leading to reaction rate accelerations that cannot be achieved with conventional heating. rasayanjournal.co.inmdpi.com Syntheses of various benzamide and benzimidazole (B57391) derivatives under microwave irradiation have been completed in minutes instead of hours, with excellent yields. researchgate.netmdpi.com

Ultrasonic techniques, or sonochemistry, use the energy of sound waves to create acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, which can enhance chemical reactivity. mdpi.com Ultrasound has been successfully used to promote the synthesis of nitrogen-containing heterocycles, achieving high yields at room temperature with short reaction times. mdpi.com

Table 2: Effect of Microwave (MW) and Ultrasonic (US) Irradiation on Benzamide Synthesis Time and Yield

| Reaction Type | Energy Source | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Benzamide Hydrolysis | Conventional | 1 hour | Not Specified | rasayanjournal.co.in |

| Benzamide Hydrolysis | Microwave | 7 min | 99 | rasayanjournal.co.in |

| Benzimidazole Synthesis | Conventional | 60 min | 61.4 | mdpi.com |

| Benzimidazole Synthesis | Microwave | 5 min | 99.9 | mdpi.com |

This interactive table presents data from studies on related compounds, illustrating the potential for accelerating the synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide.

Green Chemistry Principles in Benzamide Synthesis

Optimization of Reaction Parameters and Yield Enhancement

Beyond employing novel synthetic strategies, the optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters include temperature, reaction time, and the nature and loading of the catalyst. researchgate.net

The interplay between temperature, time, and catalyst concentration is fundamental to the outcome of a chemical reaction. In the synthesis of benzamides, finding the optimal balance is key to achieving high conversion and selectivity.

Temperature: Reaction temperature significantly affects the rate of amide formation. While higher temperatures generally increase reaction rates, they can also lead to the formation of unwanted byproducts or decomposition of the desired product. For instance, in the acid-catalyzed condensation of benzamide with glyoxal, elevated temperatures were found to increase catalytic activity. mdpi.com Conversely, some catalytic systems for converting esters to amides have been optimized for specific temperatures, such as 120 °C. researchgate.net

Time: The duration of the reaction must be sufficient to allow for maximum conversion of reactants to products. However, unnecessarily long reaction times can increase energy consumption and the potential for side reactions. Studies on boric acid-catalyzed amidation showed that reaction time could be shortened from 20 hours to 8 hours by adjusting catalyst loading, without a significant drop in yield. sciepub.com

Table 3: Optimization of Catalyst Loading and Temperature in a Representative Benzamide Synthesis

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | 10 | Room Temp | Water | Trace | researchgate.net |

| 2 | 10 | 110 | Toluene | 53 | researchgate.net |

| 3 | 20 | 110 | Toluene | 74 | researchgate.net |

| 4 | 30 | 110 | Toluene | 75 | researchgate.net |

This interactive table demonstrates how systematically varying reaction parameters can enhance the yield of a target product, based on data from the synthesis of N-(pyridin-2-yl)benzamide.

By carefully applying these novel strategies and optimizing key reaction parameters, the synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide can be designed to be more efficient, cost-effective, and environmentally sustainable.

Advanced Structural Elucidation and Conformational Dynamics of N 3 Chloro 2 Methylphenyl 2 Nitrobenzamide

Vibrational Spectroscopy (FTIR and Raman) for Amide Linkage Characterization

Analysis of Characteristic Absorption Bands and Their Dependence on Conformation

The vibrational spectrum of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is characterized by several key absorption bands that are sensitive to the molecule's conformation. The rotational freedom around the C(O)-N amide bond and the N-C(aryl) bond allows the molecule to adopt different spatial orientations (conformers), which in turn influences the vibrational frequencies of its constituent functional groups.

The most diagnostic regions in the infrared (IR) spectrum include the N-H stretching, the C=O (Amide I) stretching, and the N-O stretching vibrations of the nitro group. pressbooks.pub The position of the N-H stretching band, typically found in the 3300–3500 cm⁻¹ region for secondary amides, is highly dependent on hydrogen bonding. pressbooks.pub For N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the presence of the ortho-nitro group facilitates a strong intramolecular hydrogen bond with the amide proton (N-H···O-N). This interaction is expected to cause a significant red-shift (a shift to lower wavenumber) of the N-H stretching frequency compared to an un-bonded N-H group.

Similarly, the Amide I band, which corresponds mainly to the C=O stretching vibration, is sensitive to the molecular environment. libretexts.org This band, typically strong and found between 1650-1700 cm⁻¹ for amides, can be influenced by both electronic effects and hydrogen bonding. libretexts.org The conformation, specifically the dihedral angle between the two aromatic rings, affects the electronic conjugation and, consequently, the C=O bond order and its absorption frequency. acs.org

The table below summarizes the expected characteristic absorption bands and their sensitivity to the molecule's conformation.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Dependence on Conformation |

| Amide N-H | Stretching | 3250 - 3400 | Highly sensitive; frequency decreases with stronger intramolecular H-bonding to the ortho-nitro group. |

| Aromatic C-H | Stretching | 3000 - 3100 | Moderately sensitive to ring planarity and electronic effects. |

| Aliphatic C-H | Stretching | 2850 - 2980 | Less sensitive to overall molecular conformation. |

| Amide C=O | Amide I Stretch | 1650 - 1680 | Sensitive to conjugation, which depends on the dihedral angle between the rings, and H-bonding. |

| Nitro N-O | Asymmetric Stretch | 1520 - 1560 | Moderately sensitive to electronic effects influenced by ring conformation. |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Multiple bands, sensitive to substitution and ring coplanarity. |

| Nitro N-O | Symmetric Stretch | 1335 - 1360 | Moderately sensitive to electronic effects influenced by ring conformation. |

| C-N | Stretching | 1200 - 1300 | Coupled with other vibrations; moderately sensitive to conformation. |

| C-Cl | Stretching | 600 - 800 | Generally less sensitive to conformational changes compared to other groups. |

Probing Intra- and Intermolecular Interactions via Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for directly probing the non-covalent interactions within and between molecules. For N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the most significant intramolecular interaction is the hydrogen bond between the amide hydrogen and an oxygen atom of the ortho-nitro group. This interaction creates a stable six-membered pseudo-ring structure. The formation of this intramolecular bond is confirmed by a marked decrease in the N-H stretching frequency in the IR spectrum, as the N-H bond is weakened and elongated. nih.govrsc.org

In the solid state, intermolecular interactions can also be observed. While the strong intramolecular hydrogen bond may preclude the amide N-H group from participating in intermolecular hydrogen bonding, weaker interactions such as C-H···O hydrogen bonds may occur. These interactions would likely involve aromatic C-H donors and either the amide carbonyl oxygen or the nitro group oxygens as acceptors, linking molecules into larger supramolecular assemblies. Such weak interactions would manifest as subtle shifts in the C-H and C=O vibrational frequencies and are best studied using high-resolution solid-state spectroscopy or by comparing spectra from solution and solid phases.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis (beyond routine identification)

Advanced mass spectrometry (MS) techniques, such as tandem MS (MS/MS), provide detailed information about the fragmentation pathways of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide. The fragmentation is predictable based on the established behavior of aromatic amides and nitro compounds. nih.govwikipedia.org The primary cleavage is expected at the amide C-N bond, which is typically the weakest bond in the central linkage. rsc.org This cleavage can generate two primary fragment ions, depending on where the charge is retained.

A plausible fragmentation pathway would involve:

Amide Bond Cleavage: The most common fragmentation for aromatic amides is the cleavage of the C(O)-N bond. nih.gov This would lead to the formation of a 2-nitrobenzoyl acylium ion or a [3-chloro-2-methylphenyl]aniline-derived radical cation.

Loss of Nitro Group: Nitroaromatics commonly fragment through the loss of NO (30 Da) or NO₂ (46 Da). semanticscholar.orgnih.gov This can occur from the molecular ion or from subsequent fragments containing the nitro-substituted ring.

Loss of Halogen: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 or 37 Da).

The presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemdictionary.org Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom in that fragment. libretexts.orgchemguide.co.uk

The table below outlines the predicted major fragment ions.

| m/z (for ³⁵Cl) | Proposed Identity | Fragmentation Pathway |

| 290 | [M]⁺ | Molecular Ion |

| 273 | [M - OH]⁺ | Loss of hydroxyl radical, possibly after rearrangement |

| 260 | [M - NO]⁺ | Loss of nitric oxide radical from nitro group |

| 244 | [M - NO₂]⁺ | Loss of nitrogen dioxide radical |

| 150 | [C₇H₄NO₃]⁺ | 2-nitrobenzoyl acylium ion, from amide bond cleavage |

| 140 | [C₇H₇NCl]⁺ | [3-chloro-2-methylaniline] radical cation, from amide bond cleavage |

| 122 | [C₇H₄O₂]⁺ | Loss of CO from 2-nitrobenzoyl fragment |

| 105 | [C₇H₇N]⁺ | Loss of Cl from aniline-derived fragment |

Beyond structural elucidation, isotope ratio mass spectrometry (IRMS) could be employed for isotopic analysis. By precisely measuring the ratios of stable isotopes like ¹³C/¹²C and ¹⁵N/¹⁴N, it may be possible to trace the synthetic origin of the compound. Different synthetic batches or routes can result in small but measurable variations in these isotopic ratios, providing a potential method for forensic analysis or quality control. nih.gov

Chiroptical Spectroscopy (if applicable for enantiomeric forms or specific conformers)

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide does not possess a traditional chiral center. However, it has the potential to exhibit a form of axial chirality known as atropisomerism. nih.gov Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable or semi-stable rotational isomers (rotamers). acs.orgnih.gov In this molecule, steric hindrance caused by the ortho substituents on both aromatic rings (the methyl group on one and the nitro group on the other) could restrict rotation around the N-C(aryl) bond.

If the energy barrier to rotation is high enough to allow for the isolation of individual rotamers at a given temperature, and if these rotamers are non-superimposable mirror images of each other, they exist as a pair of enantiomers. nsf.gov In such a case, chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be applicable. saschirality.org

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. It is highly sensitive to the three-dimensional structure of molecules, and each stable atropisomer would be expected to produce a unique VCD spectrum, with enantiomers showing spectra of equal magnitude but opposite sign. nih.govmdpi.com

Electronic Circular Dichroism (ECD): This method measures the differential absorption of circularly polarized UV-visible light. It provides information about the spatial arrangement of chromophores. The aromatic rings and nitro group would act as key chromophores, making ECD sensitive to the dihedral angle between the rings, which is a defining feature of the atropisomers. acs.org

Theoretical and Computational Studies on N 3 Chloro 2 Methylphenyl 2 Nitrobenzamide

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations have been instrumental in understanding the electronic structure and preferred three-dimensional arrangement of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide. These ab initio methods provide a detailed picture of the molecule's quantum mechanical nature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap and Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. For N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, has been calculated. This gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. The spatial distribution of the HOMO and LUMO electron densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. Typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide. The MEP map illustrates the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential. The negative regions, typically associated with electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, the positive regions indicate areas prone to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape, complementing the insights gained from frontier molecular orbital analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and flexibility over time. By simulating the atomic motions based on classical mechanics, MD provides insights into the molecule's behavior in a more realistic, solution-phase environment.

Solvent Effects on Molecular Conformation and Stability

The surrounding solvent can significantly influence the conformation and stability of a molecule. MD simulations explicitly including solvent molecules, such as water, are performed to investigate these effects on N-(3-chloro-2-methylphenyl)-2-nitrobenzamide. These simulations can reveal how interactions with the solvent, such as hydrogen bonding, affect the preferred conformation of the molecule. The stability of different conformers can be re-evaluated in the presence of a solvent, providing a more accurate picture of the molecule's behavior in a biological or chemical system.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

No published studies were found that specifically predict the chemical reactivity or reaction pathways for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide.

There are no available research articles detailing transition state searches for elementary reactions involving N-(3-chloro-2-methylphenyl)-2-nitrobenzamide.

A search of the literature yielded no studies on reaction coordinate mapping for any chemical transformation of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide. While general methodologies for reaction coordinate mapping exist, their specific application to this compound has not been documented. arxiv.orgresearchgate.netaps.org

Computational Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (Purely Theoretical)

No specific computational SAR models for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide have been described in the scientific literature. Theoretical SAR studies rely on datasets of compounds with measured biological activity, and such a dataset does not appear to have been developed or analyzed for a series of analogues of this specific compound.

While quantum chemical calculations are a standard method for deriving molecular descriptors, no studies have been published that report these descriptors for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide. Such descriptors would include, but are not limited to, HOMO/LUMO energies, electrostatic potential maps, and dipole moments.

There is no evidence in the available literature of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide being used as a template in ligand-based virtual screening or being identified as a hit in a structure-based virtual screening campaign. mdpi.comsemanticscholar.orgnih.govnih.gov These methodologies are powerful tools in drug discovery but have not been applied to this particular compound in any published research. epa.govresearchgate.netmdpi.comnih.gov

Chemical Reactivity, Transformation Pathways, and Stability Profiling of N 3 Chloro 2 Methylphenyl 2 Nitrobenzamide

Degradation and Photodecomposition Studies

The environmental persistence and stability of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide are determined by its susceptibility to various degradation processes, including hydrolysis, photodecomposition, and oxidation.

The central amide bond is the most probable site for hydrolytic degradation. Amide hydrolysis is typically slow at neutral pH but is catalyzed by acidic or basic conditions. The reaction involves the cleavage of the amide linkage, yielding the constituent carboxylic acid and amine.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. For N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, this degradation would result in the formation of 2-nitrobenzoic acid and 3-chloro-2-methylaniline (B42847).

The kinetics of this degradation are expected to follow pseudo-first-order behavior when the concentration of the catalytic species (H⁺ or OH⁻) is high and constant. nih.govmdpi.comnih.gov The rate of hydrolysis is highly dependent on factors such as pH and temperature, with stability generally being greatest in the neutral pH range and decreasing at pH extremes. rsc.orgnih.govresearchcommons.org

Table 1: Expected Hydrolytic Degradation Products and Influencing Factors

| Condition | Primary Degradation Products | Factors Increasing Degradation Rate |

| Acidic (H₃O⁺) | 2-Nitrobenzoic acid, 3-Chloro-2-methylaniline | Low pH, High Temperature |

| Basic (OH⁻) | 2-Nitrobenzoate, 3-Chloro-2-methylaniline | High pH, High Temperature |

Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV radiation, N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is expected to undergo intramolecular rearrangement. The most prominent photochemical pathway for aromatic nitro compounds involves the transformation of the nitro group (-NO₂) into a nitrite (B80452) group (-ONO). iupac.org

This nitro-nitrite rearrangement proceeds through an excited state and leads to the formation of a diradical intermediate. This highly reactive species can then undergo further reactions, such as cyclization or reaction with surrounding solvent molecules, to yield a variety of photoproducts. researchgate.net While photo-isomerization of the aromatic rings can occur, the rearrangement of the nitro group is a more characteristic and significant pathway for this class of compounds.

Table 2: Potential Photochemical Transformation Products

| Initial Process | Intermediate | Potential Final Products |

| Nitro-Nitrite Rearrangement | Acyl radical and Nitric oxide | 2-(3-chloro-2-methylphenyl)-3H-indol-3-one, 2-hydroxy-N-(3-chloro-2-methylphenyl)benzamide |

The degradation of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide under oxidative conditions, such as those found in advanced oxidation processes (AOPs), is primarily driven by the action of highly reactive species like hydroxyl radicals (•OH). rsc.orgresearchgate.net These radicals can attack the molecule at several positions, with the electron-rich aromatic rings being the most probable targets. researchgate.netnih.gov

The reaction mechanism likely involves the electrophilic addition of hydroxyl radicals to the aromatic rings, leading to the formation of hydroxylated intermediates. rsc.org Subsequent reactions can result in dechlorination, further oxidation, and eventual cleavage of the aromatic rings, leading to the formation of smaller organic acids and, ultimately, mineralization to CO₂, H₂O, and inorganic ions under exhaustive oxidation conditions. The amide bond itself can also be susceptible to oxidative cleavage. nih.govbohrium.com

Table 3: Postulated Oxidative Degradation Products via Hydroxyl Radical Attack

| Site of Attack | Initial Products | Subsequent Products |

| Nitrobenzamide Ring | Hydroxylated nitrobenzamide derivatives | Ring-opened products (e.g., muconic acid derivatives) |

| Chlorophenyl Ring | Hydroxylated chlorophenyl derivatives, Phenolic compounds (post-dechlorination) | Ring-opened products, Chloride ions (Cl⁻) |

| Amide Linkage | N/A | Cleavage to 2-nitrobenzoic acid and oxidized 3-chloro-2-methylaniline derivatives |

Reactivity of Functional Groups

The chemical reactivity of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is largely defined by its nitro group and the chloro-substituted aromatic ring.

The reduction of the aromatic nitro group is one of the most important transformations for this class of compounds, yielding the corresponding primary amino derivative (aniline). This conversion can be achieved with high chemoselectivity using a variety of reducing agents. The resulting product would be 2-amino-N-(3-chloro-2-methylphenyl)benzamide.

Common and effective methods include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is often performed under mild conditions and is highly efficient. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). The Béchamp reduction (Fe/HCl) is a historically significant industrial process for this transformation. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst.

Other Reagents: Tin(II) chloride (SnCl₂) is a common laboratory reagent for this reduction. Sodium borohydride (B1222165) can also be used, often in combination with a transition metal catalyst to enhance its reducing power. jsynthchem.com

Many of these methods are selective for the nitro group, leaving other functional groups like the chlorine substituent and the amide bond intact under controlled conditions. organic-chemistry.org

Table 4: Selected Reagents for the Reduction of the Nitro Group

| Reagent/System | Typical Conditions | Expected Product |

| H₂ / Pd-C | Methanol or Ethanol, Room Temperature | 2-amino-N-(3-chloro-2-methylphenyl)benzamide |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | 2-amino-N-(3-chloro-2-methylphenyl)benzamide |

| SnCl₂ · 2H₂O / HCl | Ethanol, Reflux | 2-amino-N-(3-chloro-2-methylphenyl)benzamide |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | 2-amino-N-(3-chloro-2-methylphenyl)benzamide |

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the structure of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the chlorophenyl moiety lacks the necessary activation for a standard SNAr reaction. The chlorine atom is not positioned ortho or para to a strongly deactivating group on its own ring. Therefore, the direct displacement of the chloride ion by common nucleophiles (e.g., methoxide, ammonia) is expected to be extremely difficult and would likely require severe reaction conditions such as high temperatures, high pressures, and the use of very strong bases or specific catalysts. nih.gov The low reactivity of the C-Cl bond on this unactivated ring stands in stark contrast to the potential reactivity of the nitrobenzamide ring, which is activated by the nitro group.

Table 5: Comparative Reactivity for Nucleophilic Aromatic Substitution

| Ring System | Activating Group (Ortho/Para to Leaving Group) | Expected Reactivity | Required Conditions |

| Chlorophenyl Moiety | None | Very Low | Severe (High Temp/Pressure) |

| Activated Aryl Halide (e.g., 1-chloro-2-nitrobenzene) | -NO₂ | High | Mild to Moderate |

Electrophilic Aromatic Substitution on the Benzamide (B126) Core

The benzamide core of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide possesses two aromatic rings susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are dictated by the directing effects of the substituents on each ring.

The 2-nitrobenzamide (B184338) moiety contains a nitro group (-NO₂) and an amide group (-CONH-). The nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the amide group's directing effect is more complex. The nitrogen atom's lone pair can donate electron density to the ring, favoring ortho and para substitution; however, the carbonyl group is electron-withdrawing. In the case of N-phenylbenzamide, the N-phenyl ring is generally more activated towards electrophilic substitution than the benzoyl ring. The -NHCO- group as a whole is considered an ortho, para-director for the ring it is directly attached to (the N-phenyl ring).

For the benzoyl ring in N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the primary directors are the nitro group and the amide carbonyl. The powerful deactivating and meta-directing effect of the nitro group would likely dominate, directing incoming electrophiles to the positions meta to it (C4 and C6). The amide group's deactivating effect would further reduce the ring's reactivity.

On the N-phenyl ring, the substituents are a chloro group, a methyl group, and the amide linkage. The chloro group is a deactivating ortho, para-director, while the methyl group is an activating ortho, para-director. The amide linkage (-NHCO-) is also an ortho, para-director and is activating. The interplay of these groups would determine the precise location of substitution.

Due to the lack of specific experimental data for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the following table presents plausible outcomes for electrophilic aromatic substitution on a related, simplified substrate, N-phenyl-2-nitrobenzamide, to illustrate the expected regioselectivity.

| Reaction | Reagents | Expected Major Product(s) on N-phenyl ring |

| Nitration | HNO₃, H₂SO₄ | N-(4-nitrophenyl)-2-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | N-(4-bromophenyl)-2-nitrobenzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(4-acetylphenyl)-2-nitrobenzamide |

Electrochemical Properties and Redox Behavior

The electrochemical properties of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide are primarily associated with the reducible nitroaromatic group. The presence of other substituents will modulate the redox potentials.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of electroactive species. For nitroaromatic compounds, CV typically reveals a series of reduction peaks corresponding to the stepwise reduction of the nitro group. The initial and most studied step is a one-electron reduction to form a nitro anion radical.

The reduction potential of the nitro group is sensitive to the electronic effects of other substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro substituent on the N-phenyl ring, generally make the reduction potential less negative (easier to reduce). Conversely, electron-donating groups, like the methyl group, tend to make the reduction potential more negative (harder to reduce).

While specific CV data for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is not available, data for analogous compounds can provide an estimate of its redox potentials. For instance, studies on substituted nitrobenzenes and nitrobenzamides show that the first one-electron reduction potential is influenced by the nature and position of the substituents. researchgate.netresearchgate.net

Below is a table of one-electron reduction potentials for some para-substituted nitrobenzene (B124822) derivatives, which illustrates the effect of substituents on the ease of reduction. The potentials are measured in acetonitrile (B52724) versus a standard calomel (B162337) electrode (SCE). researchgate.net

| Compound | Substituent | E₁/₂ (V vs. SCE) |

| Nitrobenzene | -H | -1.15 |

| 4-Chloronitrobenzene | -Cl | -1.06 |

| 4-Methylnitrobenzene | -CH₃ | -1.22 |

| 4-Nitrobenzamide | -CONH₂ | -1.02 |

Based on these trends, the presence of the electron-withdrawing chloro group and the amide functionality would be expected to make the reduction of the nitro group in N-(3-chloro-2-methylphenyl)-2-nitrobenzamide occur at a less negative potential compared to unsubstituted nitrobenzene. The electron-donating methyl group would have an opposing, albeit smaller, effect.

Mechanistic Studies of Electrochemical Transformations

The electrochemical reduction of nitroaromatic compounds is a multi-step process. researchgate.net The initial reversible one-electron reduction forms a nitro anion radical (ArNO₂⁻•). This radical can undergo further reduction and protonation steps, leading to a variety of products depending on the electrochemical conditions, such as the electrode potential, pH of the medium, and the presence of proton donors.

The typical reduction pathway proceeds from the nitro group to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂). Each of these steps involves electron and proton transfers.

For N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the expected electrochemical transformation of the nitro group would follow this general mechanism. The initial, reversible one-electron transfer would form the corresponding nitro anion radical. Subsequent, largely irreversible reduction steps would lead to the formation of N-(3-chloro-2-methylphenyl)-2-nitrosobenzamide, N-(3-chloro-2-methylphenyl)-2-(hydroxyamino)benzamide, and ultimately N-(3-chloro-2-methylphenyl)-2-aminobenzamide. The exact potentials and stability of the intermediates would be influenced by the substituents on both aromatic rings.

Thermal Stability and Decomposition Pathways

The thermal stability of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is determined by the strength of its chemical bonds and the presence of reactive functional groups. Nitroaromatic compounds are known for their energetic nature, and their thermal decomposition can be complex.

The stability of the molecule is influenced by several factors. The amide bond is generally thermally stable. However, the C-NO₂ bond is often the weakest link in nitroaromatic compounds and is susceptible to thermal cleavage. The presence of a chloro substituent can also influence the decomposition pathway, potentially leading to the formation of chlorinated byproducts.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to assess thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the extent of mass loss. DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic or endothermic decomposition processes.

The following table provides a hypothetical summary of the expected thermal decomposition behavior based on the general knowledge of similar compounds.

| Analysis Technique | Expected Observation | Temperature Range (°C) |

| TGA | Onset of mass loss | > 200 |

| TGA | Major mass loss | 250 - 400 |

| DSC | Exothermic decomposition peak | 250 - 400 |

It is important to note that the actual decomposition temperature and the nature of the decomposition products can be significantly influenced by factors such as the heating rate, the surrounding atmosphere (inert or oxidative), and the presence of any impurities or catalysts.

An article on the mechanistic biological investigations of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide cannot be generated. A thorough search of publicly available scientific literature and databases has yielded no specific in vitro or in silico biological data for this particular chemical compound.

The user's request requires detailed experimental findings, including kinetic characterization of enzyme modulation (IC50, Ki values), identification of specific enzyme targets, receptor binding affinities, and cellular pathway modulation studies. This information is not available for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide in the public domain.

Research has been identified for structurally similar but distinct benzamide derivatives, such as various substituted nitrobenzamides and chlorobenzamides. However, per the user's strict instructions to focus solely on N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, the data from these related compounds cannot be used to generate the requested article. The scientific accuracy of such an article would be compromised by extrapolating data from different molecules.

Therefore, until research is published specifically investigating the biological activity of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, it is not possible to fulfill this request.

Mechanistic Biological Investigations of N 3 Chloro 2 Methylphenyl 2 Nitrobenzamide in Vitro and in Silico Focus

In Vitro Cellular Pathway Modulation Studies (without clinical relevance)

Analysis of Molecular Target Engagement in Cell Lines

While direct molecular targets of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide have not been explicitly identified in published literature, studies on analogous nitrobenzamide structures suggest potential protein targets. Research into the anti-inflammatory properties of nitro-substituted benzamide (B126) derivatives has indicated that they can modulate the expression of key enzymes involved in the inflammatory response. For instance, certain nitrobenzamides have been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. researchgate.netnih.gov

In the context of oncology, nitroaromatic compounds are being explored for their potential as antitumor agents. researchgate.net One therapeutic strategy involves the use of nitroreductase enzymes, which are expressed in some cancer cells and can reduce the nitro group of a prodrug to a cytotoxic agent. nih.gov This suggests that enzymes like S. saprophyticus Nitroreductase B (Ssap-NtrB) could be considered indirect targets for nitrobenzamide-based prodrugs. nih.gov

Furthermore, the general class of benzamides has been investigated for a wide range of biological activities, including the targeting of E3 ligase substrate receptors like cereblon (CRBN), which is pivotal in proteolysis-targeting chimera (PROTAC) design. nih.govacs.org However, it is yet to be determined if N-(3-chloro-2-methylphenyl)-2-nitrobenzamide engages with such targets.

Investigation of Downstream Signaling Pathway Effects

Based on the potential molecular targets identified for structurally similar compounds, it is plausible that N-(3-chloro-2-methylphenyl)-2-nitrobenzamide could modulate several downstream signaling pathways.

The inhibition of iNOS and COX-2 by related nitrobenzamides would directly impact inflammatory signaling. researchgate.netnih.gov Specifically, the suppression of these enzymes would lead to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively. This, in turn, would affect the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov

Should the compound engage with targets relevant to cancer, it could interfere with signaling pathways crucial for cancer cell proliferation and survival. The specific pathways would be dependent on the direct molecular target within the cancer cells. For instance, if the compound or its metabolites were to induce DNA damage, it could trigger apoptosis through pathways involving p53 activation.

Interaction with Cellular Macromolecules (e.g., DNA, RNA, Proteins)

The chemical structure of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, particularly the nitroaromatic moiety, suggests a potential for interaction with cellular macromolecules.

DNA: Nitroaromatic compounds are known for their ability to interact with DNA. nih.gov The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which are electrophilic and can form adducts with DNA bases. oup.comresearchgate.net These adducts can disrupt DNA replication and transcription, leading to mutagenic and cytotoxic effects. nih.gov

Proteins: The nitro group can also participate in interactions with proteins. The reduction of nitroaromatics can generate nitrosoarenes, which are known to react with sulfhydryl groups of cysteine residues in proteins, potentially leading to protein inactivation. oup.com Additionally, non-covalent interactions are possible. The electron-deficient nitro group can engage in so-called π-hole interactions with electron-rich moieties on protein surfaces, such as the lone pairs of oxygen or sulfur atoms. nih.gov

RNA: While less studied than DNA and protein interactions, the potential for interaction with RNA exists, particularly through the formation of adducts with reactive metabolites, which could interfere with RNA function.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Understanding (In Vitro and In Silico)

Contribution of Substructural Motifs to Mechanistic Activity

The biological activity of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is likely influenced by its distinct substructural motifs: the 2-nitrobenzamide (B184338) core and the 3-chloro-2-methylphenyl substituent.

2-Nitrobenzamide Core: The nitro group's position and electronic properties are critical. Studies on other nitrobenzamides have shown that the number and orientation of nitro groups can significantly impact biological activity, such as anti-inflammatory potential. nih.gov The amide linkage is also a key feature, providing a hydrogen bond donor and acceptor, which can be crucial for target binding.

3-Chloro-2-methylphenyl Substituent: The substituents on the phenyl ring play a significant role in modulating the compound's physicochemical properties and its interaction with biological targets.

Chloro Group: As an electron-withdrawing group, the chlorine atom can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity and reactivity.

Methyl Group: The methyl group is a small, lipophilic substituent that can impact the compound's solubility and ability to cross cell membranes. Its position ortho to the amide linkage may also induce a specific conformation of the molecule, which could be favorable for binding to a particular target.

Development of Pharmacophore Models from Biological Data

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While a specific pharmacophore model for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide has not been published, models for other nitrobenzamide derivatives provide insights into the likely key features.

For a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives identified as photosynthetic electron transport inhibitors, a pharmacophore model was developed that included a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov This suggests that for the broader class of nitrobenzamides, these features are important for biological activity.

A hypothetical pharmacophore model for N-(3-chloro-2-methylphenyl)-2-nitrobenzamide would likely include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen and the nitro group oxygens).

Two aromatic rings.

A hydrophobic feature (the methyl group).

An electron-withdrawing feature (the chloro group).

Such a model could be used in virtual screening campaigns to identify other compounds with similar biological activity. dovepress.comdergipark.org.trunina.itcsmres.co.uk

Ligand-Target Interaction Modeling (Molecular Docking and MD Simulations with specific targets)

For instance, molecular docking of nitrobenzamide derivatives into the active site of iNOS revealed that the binding efficiency was influenced by the number and orientation of the nitro groups. nih.gov Similarly, docking studies of nitrobenzamide prodrugs with the enzyme Ssap-NtrB have been used to understand the molecular basis of their enzymatic reduction. nih.gov

A hypothetical docking study of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide with a putative protein target would likely reveal the following interactions:

Hydrogen Bonding: The amide N-H group and the carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket. The nitro group could also act as a hydrogen bond acceptor.

Aromatic Interactions: The two phenyl rings could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group and the chloro-substituted phenyl ring could form hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

MD simulations could further be employed to assess the stability of the predicted binding pose and to understand the dynamic behavior of the ligand-protein complex over time.

Prospective Research Trajectories and Advanced Applications of N 3 Chloro 2 Methylphenyl 2 Nitrobenzamide in Chemical Science

Development as a Molecular Probe for Biological Systems and Biochemical Pathways

The identification of molecular interactions within complex biological environments is crucial for drug discovery and understanding disease mechanisms. Molecular probes are essential tools in this endeavor, designed to selectively bind to targets and report on their presence or activity. The structure of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide suggests its potential as a foundational structure for developing such probes.

To trace the metabolic fate, distribution, and target engagement of a molecule within a biological system, researchers often employ isotopically labeled analogues. The synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide can be adapted to incorporate stable or radioactive isotopes at specific positions. Introducing isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), or Tritium (³H) would enable detailed mechanistic studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For example, labeling the carbonyl carbon with ¹³C would allow for the tracking of metabolic pathways involving the amide bond. Similarly, labeling the nitro group with ¹⁵N could provide insights into its potential bioreduction, a common metabolic transformation for nitroaromatic compounds.

Table 1: Potential Isotopically Labeled Analogues of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide and Their Research Applications

| Labeled Position | Isotope | Analytical Technique | Potential Application |

|---|---|---|---|

| Carbonyl Carbon | ¹³C | NMR, Mass Spectrometry | Tracing amide bond metabolism and stability. |

| Amide Nitrogen | ¹⁵N | NMR, Mass Spectrometry | Studying amide bond cleavage and protein binding. |

| Nitro Group Nitrogen | ¹⁵N | NMR, Mass Spectrometry | Monitoring bioreduction pathways of the nitro group. |

| Methyl Group | ²H or ³H | Mass Spectrometry, Scintillation Counting | Assessing metabolic stability and distribution (³H). |

A critical step in chemical biology and drug discovery is the identification of the cellular targets of bioactive small molecules. rsc.org Affinity chromatography is a powerful technique for this purpose, relying on the immobilization of a small molecule "bait" to a solid support to capture its binding partners from a cell lysate. rsc.org

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide could be chemically modified to create an affinity probe. This would involve synthesizing an analogue that incorporates three key features: the core recognition element (the benzamide (B126) scaffold), a reactive group for covalent crosslinking to the target, and a tag for purification. Photo-affinity labeling, which uses a photo-activatable group (e.g., a benzophenone (B1666685) or an azide), is a common approach that allows for covalent bond formation upon UV irradiation. nih.gov The probe would also include a reporter tag, such as biotin, for subsequent isolation of the target protein-probe complex using streptavidin-coated beads. nih.gov This strategy enables the identification of specific protein targets, which can then be confirmed through techniques like mass spectrometry. nih.gov

Application in Advanced Materials and Supramolecular Chemistry

The field of materials science continuously seeks new molecules that can self-assemble into ordered structures with novel properties. The functional groups present in N-(3-chloro-2-methylphenyl)-2-nitrobenzamide—specifically the hydrogen bond donor (N-H) and acceptors (C=O, -NO₂) as well as the aromatic rings capable of π-π stacking—make it a candidate for the construction of supramolecular assemblies.

Pharmaceutical cocrystals are crystalline materials composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. nih.gov This approach can be used to modify crucial physicochemical properties like solubility, stability, and bioavailability without altering the chemical structure of the active molecule. nih.gov Polymorphs, in contrast, are different crystalline forms of the same compound, which can also exhibit varied physical properties. mdpi.com

Table 2: Potential Co-formers and Predicted Intermolecular Interactions with N-(3-chloro-2-methylphenyl)-2-nitrobenzamide

| Co-former Class | Example Co-former | Primary Interaction Motif | Potential Property Modification |

|---|---|---|---|

| Carboxylic Acids | Benzoic Acid | O-H···O=C (amide) | Altered solubility, dissolution rate |

| Dicarboxylic Acids | Fumaric Acid | O-H···O=C (amide), C-H···O (nitro) | Formation of extended networks, thermal stability |

| Phenols | Hydroquinone | O-H···O=C (amide) | Modified crystal packing, optical properties |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net These materials are of significant interest due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

While N-(3-chloro-2-methylphenyl)-2-nitrobenzamide in its current form is not a typical multitopic linker required for MOF construction, it can be envisioned as a precursor to such a ligand. Chemical modification, for example, by introducing coordinating groups like carboxylic acids, pyridyls, or triazoles onto one or both of the phenyl rings, would transform it into a bridging ligand. mdpi.com The specific geometry and functionality of the resulting ligand would direct the assembly of unique MOF or CP architectures. The presence of the chloro and methyl substituents could influence the pore environment and functionality of the final framework material.

Utilization as a Synthetic Intermediate for Structurally Complex Molecules

The strategic placement of functional groups makes N-(3-chloro-2-methylphenyl)-2-nitrobenzamide a potentially valuable intermediate in multi-step organic synthesis. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other moieties.

A key transformation is the reduction of the aromatic nitro group to an amine (-NH₂). This reaction is often high-yielding and can be accomplished with various reagents, such as metal catalysts (e.g., H₂/Pd), or reducing agents like iron in acetic acid or zinc in basic solution. google.comnih.gov A patent describing the synthesis of a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, utilizes 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide as a direct precursor, which is reduced using zinc and sodium hydroxide (B78521). google.com

Applying this transformation to N-(3-chloro-2-methylphenyl)-2-nitrobenzamide would yield N-(3-chloro-2-methylphenyl)-2-aminobenzamide. This product contains a nucleophilic amine ortho to the amide linkage, a common structural motif for the synthesis of various heterocyclic systems, such as quinazolinones, benzodiazepines, and other fused-ring structures of pharmacological interest. The resulting 2-aminobenzamide (B116534) derivative can undergo intramolecular cyclization or condensation reactions with other reagents to build more complex molecular architectures, demonstrating the utility of the parent nitro compound as a strategic synthetic building block. mdpi.com

Derivatization to Access New Chemical Space

The structure of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide offers several reactive sites for chemical modification, enabling the exploration of new chemical space. The primary handles for derivatization are the nitro group, the amide linkage, and the two aromatic rings.

A key transformation is the reduction of the nitro group to an amine (-NH2). This reaction, commonly achieved using methods like catalytic hydrogenation or reduction with metals in acidic media, converts the nitrobenzamide into a 2-aminobenzamide derivative. mdpi.com This amino group serves as a versatile nucleophile and a precursor for a vast array of subsequent reactions, including acylation, alkylation, sulfonylation, and diazotization, thereby allowing for the generation of a large library of analogues.

Further derivatization can be achieved through modifications of the amide bond or electrophilic substitution on the aromatic rings, although the latter is influenced by the directing effects and reactivity modulation of the existing substituents.

| Reactive Site | Potential Reaction | Resulting Functional Group/Structure | Purpose/Application |

|---|---|---|---|

| Nitro Group (-NO₂) | Reduction (e.g., H₂/Pd, Sn/HCl) | Amino Group (-NH₂) | Key intermediate for heterocyclic synthesis, further functionalization. |

| Amide N-H | Alkylation, Acylation | N-substituted amide | Modify steric bulk, lipophilicity, and hydrogen bonding capacity. |

| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Additional ring substituents | Fine-tune electronic properties and explore structure-activity relationships. |

Role in Multi-Step Synthesis of Heterocyclic Compounds

One of the most significant prospective applications of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is its use as a scaffold for the multi-step synthesis of complex heterocyclic compounds. Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry.

Following the reduction of its nitro group, the resulting intermediate, N-(3-chloro-2-methylphenyl)-2-aminobenzamide, becomes an ideal precursor for cyclization reactions. The ortho-disposed amino and amide functionalities can react with a variety of reagents to form fused ring systems.

Quinazolinones : The condensation of 2-aminobenzamides with aldehydes, alcohols, or other C1 sources is a well-established route to quinazolinones and their dihydro derivatives. researchgate.netrsc.orgtandfonline.com These scaffolds are present in numerous biologically active molecules. Catalytic methods, for instance using ruthenium or zinc, have been developed to facilitate these transformations efficiently. rsc.orgnih.govacs.org

Benzimidazoles and Other Heterocycles : Reaction with carboxylic acids or their derivatives can lead to the formation of other fused heterocyclic systems, further expanding the molecular diversity accessible from the parent compound.

The strategic placement of the chloro and methyl groups on the aniline (B41778) ring provides a handle to systematically probe the steric and electronic requirements of biological targets, making this scaffold particularly valuable for developing structure-activity relationships in drug discovery programs. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling : ML models can be trained on existing data from related nitrobenzamide compounds to predict key properties such as biological activity, toxicity, solubility, and metabolic stability (ADMET). This allows researchers to prioritize the synthesis of derivatives with the highest probability of success. frontiersin.org

Generative Design : Generative AI algorithms can design novel molecules based on the nitrobenzamide scaffold, optimized for specific properties. These tools can explore a vast chemical space to identify innovative structures that a human chemist might not conceptualize.

Reaction Optimization : AI tools can significantly speed up the optimization of synthetic reactions. By analyzing a small number of initial experiments, ML algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity, reducing the time and resources spent on laborious trial-and-error optimization. duke.educhimia.ch These models can capture the "chemical intuition" that experienced chemists develop over time. sciencelink.net

| AI/ML Application | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties of new derivatives. | Train models (e.g., Random Forest, Neural Networks) on data from known nitrobenzamides. | Prioritization of synthetic targets; reduced number of synthesized compounds. |

| Generative Chemistry | Design novel nitrobenzamide derivatives with improved properties. | Utilize generative models (e.g., GANs, VAEs) constrained by desired property profiles. | Discovery of novel, potent, and patentable chemical entities. |

| Retrosynthesis Planning | Propose efficient synthetic routes for complex derivatives. | Employ AI platforms trained on vast reaction databases. | Faster and more efficient synthesis of target molecules. |

| Process Optimization | Optimize reaction conditions for key synthetic steps. | Use active learning algorithms to guide experimentation. | Higher yields, lower costs, and faster development timelines. duke.edu |

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Nitrobenzamides

Systematic study of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide and its isomers can provide significant insights into the fundamental principles governing molecular behavior in the broader class of nitrobenzamide compounds. Structure-reactivity relationships are crucial for rational chemical design. nih.gov

The interplay of steric and electronic effects in this molecule is particularly instructive:

Steric and Conformational Effects : The presence of ortho substituents on both aromatic rings (the nitro group and the methyl group) is expected to induce significant steric hindrance. This will likely restrict rotation around the amide C-N bond and the C-C bond connecting the aniline ring to the amide nitrogen, forcing the two rings into a non-coplanar arrangement. acs.org This fixed conformation, or atropisomerism, can be critical for molecular recognition and binding to biological targets. nih.govmdpi.com Studies on similarly substituted benzanilides have shown that the dihedral angle between the rings is highly sensitive to the substitution pattern. nih.govresearchgate.net

By synthesizing and analyzing a matrix of isomers—for example, moving the chloro, methyl, and nitro groups to different positions—researchers could systematically map how each substituent contributes to the molecule's conformation, electronic properties, and ultimately, its chemical reactivity and biological function. rsc.org

| Structural Feature | Type of Effect | Predicted Influence on Properties |

|---|---|---|

| 2-Nitro Group | Electronic (strong -I, -M) & Steric | Increases carbonyl reactivity; potential for intramolecular H-bonding; influences ring planarity. |

| 2-Methyl Group | Electronic (weak +I) & Steric | Restricts rotation around the Ar-N bond, forcing a twisted conformation; minor electronic donation. acs.org |

| 3-Chloro Group | Electronic (strong -I, weak +M) | Withdraws electron density from the aniline ring, modulating amide nucleophilicity and basicity. |

| Amide Linkage | Conformational | Serves as a rigid linker whose conformation (cis/trans) is influenced by ortho substituents. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : Synthesis typically involves coupling 3-chloro-2-methylaniline with 2-nitrobenzoyl chloride in a base (e.g., triethylamine) under anhydrous conditions. Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity product . Monitoring by TLC and spectroscopic validation (e.g., H NMR) ensures reaction completion .

Q. How can the purity and structural identity of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide be confirmed experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to verify aromatic protons and substituent patterns; IR spectroscopy to confirm amide C=O (1680–1650 cm) and nitro group (1520–1350 cm) .

- Chromatography : HPLC with UV detection (λ ~270 nm) to assess purity; TLC (silica GF254, ethyl acetate/hexane) for rapid monitoring .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages to validate composition .

Q. What factors influence the stability of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide under varying storage conditions?

- Methodological Answer : Stability depends on:

- Light Exposure : Store in amber vials to prevent nitro group photodegradation.

- Temperature : Long-term storage at –20°C in inert atmosphere (argon) minimizes thermal decomposition.

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR shifts, HPLC retention times) for this compound?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to identify expected spectral deviations .

- Advanced Techniques : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and X-ray crystallography for unambiguous structural assignment .

- Statistical Analysis : Calculate measurement uncertainty (e.g., confidence intervals for HPLC area percentages) to distinguish true anomalies from experimental error .

Q. What strategies can be employed to evaluate the biological activity of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide, given its structural similarity to benzothiazole derivatives?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR-based binding assays.

- SAR Studies : Modify substituents (e.g., chloro, nitro groups) and compare activity to establish structure-activity relationships .

- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with biological targets .

Q. How does the chloro substituent at the 3-position influence the reactivity of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects : The chloro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but sterically hinders meta-position reactions.

- Experimental Probes : Conduct kinetic studies (e.g., varying nucleophiles like amines or thiols) in polar aprotic solvents (DMF, DMSO) to map reactivity patterns .

Q. What methodologies are suitable for quantifying trace impurities in N-(3-chloro-2-methylphenyl)-2-nitrobenzamide batches?

- Methodological Answer :